molecular formula C14H12ClN3O2S B3004558 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034511-99-2

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B3004558
CAS RN: 2034511-99-2
M. Wt: 321.78
InChI Key: MOGYROQURIDHBJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "Compound A" and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce the levels of oxidative stress markers, which are involved in the pathogenesis of various diseases including cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are various future directions for research on 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases. Another future direction is to investigate the potential of this compound as a therapeutic agent for cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been achieved using various methods. One of the most commonly used methods is the reaction of 5-chloro-2-thiophenecarboxylic acid with 4-(furan-2-yl)-1H-pyrazole-1-amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography.

Scientific Research Applications

The potential applications of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide in scientific research are vast. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-13-4-3-12(21-13)14(19)16-5-6-18-9-10(8-17-18)11-2-1-7-20-11/h1-4,7-9H,5-6H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGYROQURIDHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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